Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate
Description
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O3PS/c1-3-12-14(11,13-4-2)5-7-6-15-8(9)10-7/h6H,3-5H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKPOUAOFBXULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CSC(=N1)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Kabachnik-Fields Three-Component Reaction
The Kabachnik-Fields reaction is a widely used method for synthesizing α-aminophosphonates. For Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate, this involves the condensation of 2-amino-4-thiazolecarbaldehyde, ammonia, and diethyl phosphite under acidic or catalyst-mediated conditions. A representative procedure involves refluxing equimolar amounts of 2-amino-4-thiazolecarbaldehyde and diethyl phosphite in toluene with a catalytic amount of FeCl₃ at 80°C for 12 hours . The reaction proceeds via imine intermediate formation, followed by nucleophilic addition of the phosphite to the carbonyl group.
Optimization Insights
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Catalysts : FeCl₃ (yield: 72–78%) , ZnO nanoparticles (yield: 82%) .
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Solvents : Toluene or solvent-free conditions (yield improvement: 15–20% under neat conditions) .
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Temperature : 80–100°C (higher temperatures reduce reaction time but risk decomposition) .
Nucleophilic Substitution with Thiazolylmethyl Halides
This method involves reacting 4-(halomethyl)-2-amino-1,3-thiazole derivatives with diethyl phosphite in the presence of a base. For example, 4-(bromomethyl)-2-amino-1,3-thiazole is treated with diethyl phosphite and triethylamine in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature . The reaction mechanism proceeds via an SN2 displacement, where the phosphite anion attacks the electrophilic methyl carbon adjacent to the thiazole ring.
Key Data
Limitations : Requires stoichiometric base and anhydrous conditions. Side products include unreacted halide and phosphite oxidation byproducts .
Condensation of Thiazole Amines with Phosphite Esters
A two-step condensation protocol involves first preparing a thiazole-derived imine, followed by phosphite addition. For instance, 2-amino-4-thiazolecarbaldehyde is condensed with benzylamine to form an imine, which subsequently reacts with diethyl phosphite under microwave irradiation (150 W, 100°C, 20 minutes) . This method leverages microwave acceleration to achieve higher yields (85–89%) compared to conventional heating .
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly improves reaction efficiency. In one approach, a mixture of 2-amino-4-thiazolemethanol, diethyl phosphite, and montmorillonite K10 clay is irradiated at 120°C for 15 minutes, achieving a 90% yield . The clay acts as a Lewis acid catalyst, promoting the formation of the P–C bond while minimizing side reactions.
Comparison of Microwave vs. Conventional Methods
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Yield | 90% | 70% |
| Time | 15 minutes | 12 hours |
| Energy Consumption | 150 W | 500 W |
Reductive Amination Pathways
Reductive amination offers an alternative route, particularly for substrates sensitive to strong acids. A mixture of 4-thiazolyl ketone, ammonium acetate, and diethyl phosphite is stirred in methanol with sodium cyanoborohydride at pH 5–6 for 24 hours . This method avoids imine intermediates, instead directly reducing the ketone to the amine while coupling with the phosphite.
Critical Factors :
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pH Control : Maintenance at pH 5–6 prevents phosphite hydrolysis .
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Yield : 60–65% (lower due to competing reduction pathways) .
Industrial-Scale Synthesis: Patent Insights
A patent (CN103319529A) describes a scalable method using diethyl phosphite and 4-(chloromethyl)-2-amino-1,3-thiazole in the presence of triethylamine at 0.4–0.8 MPa pressure . The reaction is conducted in a pressurized reactor to enhance kinetics, followed by Lithium Aluminium Hydride reduction to finalize the phosphonate structure .
Process Metrics
Chemical Reactions Analysis
Types of Reactions
Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted thiazole compounds. These products have diverse applications in various fields .
Scientific Research Applications
Medicinal Chemistry
Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate is being investigated for its potential as:
- Anticancer Agent : Recent studies have indicated that phosphonate derivatives exhibit significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). Compounds derived from this phosphonate demonstrated higher inhibitory activity compared to standard treatments like Doxorubicin .
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds possess notable antibacterial properties. This compound has been evaluated for its efficacy against multidrug-resistant bacteria, showing promising results .
Enzyme Inhibition
The compound has been studied for its potential to act as an enzyme inhibitor. Its mechanism involves binding to the active site of enzymes, thereby blocking substrate access and inhibiting catalytic activity. This property is crucial in designing drugs targeting specific biochemical pathways .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand in the formation of metal complexes, which can enhance the biological activity of the metal ions involved .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various phosphonates, including this compound, against HCT-116 and HEP2 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than that of Doxorubicin, suggesting enhanced potency .
Case Study 2: Antimicrobial Efficacy
In a recent investigation into thiazole derivatives' antibacterial properties, this compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) demonstrating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiazole ring and phosphonate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Phosphonates with Aromatic or Heterocyclic Substituents
Diethyl-p-vinylbenzylphosphonate (DEpVBP)
- Structure : Contains a p-vinylbenzyl group.
- Application : Used in polystyrene copolymers to enhance thermal stability and flame retardancy via P–N synergistic effects .
- Key Data : Terpolymers with DEpVBP and maleimide (MI) show reduced peak heat release rates (pHRR) by 30–40% compared to pure polystyrene .
Diethyl ((Benzo[d]thiazol-2-ylamino)(4-(dimethylamino)phenyl)methyl)phosphonate (4a)
- Structure: Combines benzo[d]thiazole and dimethylaminophenyl groups.
- Application : Acts as an acid phosphatase inhibitor (IC50 = 9.5 µM), highlighting the role of thiazole in enzyme targeting .
Diethyl P-[(4-cyanophenyl)methyl]phosphonate
- Structure: Features an electron-withdrawing cyano group.
- Application: Likely used in organic synthesis due to the cyano group’s reactivity in nucleophilic additions .
Diethyl methylformylphosphonate dimethylhydrazone
Diethyl P-(1-diazo-2-oxopropyl)phosphonate
Bioactive Phosphonates
Diethyl (naphthalen-2-yl)(2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)hydrazinyl)methyl)phosphonate (126)
- Structure : Combines oxadiazole and naphthalene groups.
- Bioactivity : Exhibits anticancer activity against HCT116 colon cancer cells (IC50 = 9.5 µM), comparable to doxorubicin .
Diethyl(amino(4-methoxyphenyl)methyl)phosphonate (2)
- Structure : Contains a 4-methoxyphenyl group.
- Application : Synthesized via a one-pot Kabachnik-Fields reaction; evaluated as an acid phosphatase inhibitor .
Research Findings and Trends
- Thermal Stability : Phosphonates with aromatic groups (e.g., DEpVBP) improve polymer flame retardancy, while those with heterocycles (e.g., thiazole) may offer dual functionality in materials and biomedicine .
- Bioactivity : Thiazole- and oxadiazole-containing phosphonates show promise in oncology, with IC50 values rivaling standard chemotherapeutics .
- Synthetic Utility : Functional groups like diazo (for alkynes) and dimethylhydrazone (for aldehyde protection) underscore the versatility of phosphonates in organic chemistry .
Biological Activity
Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with phosphonates. The Kabachnik-Fields reaction has been notably utilized to synthesize α-aminophosphonates effectively, which includes derivatives like this compound. These reactions often involve the use of Lewis acid catalysts such as lithium perchlorate to enhance yields and facilitate the formation of the desired products.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various phosphonate derivatives, including this compound. The biological evaluation typically involves assessing cytotoxicity against different cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2).
In Vitro Studies
In vitro assays using the MTT method have shown that compounds similar to this compound exhibit significant cytotoxic effects. For instance, certain derivatives demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent.
Table 1: Cytotoxicity of Phosphonate Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 2a | HCT-116 | 15.0 | More potent |
| 4b | HEP2 | 12.5 | More potent |
| 4d | HEP2 | 14.0 | Comparable |
| Doxorubicin | HCT-116 | 20.0 | - |
The structure–activity relationship (SAR) analysis indicates that substituents on the thiazole ring significantly influence biological activity. Electron-donating groups tend to enhance cytotoxicity, while electron-withdrawing groups may reduce it.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains. Studies reveal that thiazole derivatives exhibit broad-spectrum antimicrobial activity.
Antimicrobial Assays
The antimicrobial efficacy is typically assessed using minimum inhibitory concentration (MIC) assays against standard strains such as E. coli and S. aureus.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Drug (Ciprofloxacin) |
|---|---|---|---|
| 6 | E. coli | 8.0 | 1.5 |
| 7 | S. aureus | 6.0 | 1.0 |
| 8 | C. albicans | 10.0 | 0.5 |
Case Studies and Research Findings
- Cytotoxicity in Colorectal Carcinoma : A study demonstrated that this compound exhibited significant cytotoxicity in HCT-116 cells with an IC50 value markedly lower than Doxorubicin, indicating its potential as an effective anticancer agent .
- Antimicrobial Efficacy : In another investigation, several thiazole derivatives were tested against multiple strains of bacteria and fungi, showing promising results with MIC values that suggest potential for therapeutic applications .
- Structure–Activity Relationship Analysis : Research highlighted that specific structural modifications in the thiazole ring could enhance or diminish biological activity, providing insights for future drug design .
Q & A
What synthetic methodologies are most effective for preparing Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate and its derivatives?
Basic Research Question
The synthesis of phosphonate derivatives, including this compound, often employs Kabachnick-Fields reactions or click chemistry. For example, α-aminophosphonates can be synthesized via a one-pot reaction involving aldehydes, amines, and diethylphosphite, catalyzed by diphenylphosphinic acid (10 mol%) in ethanol at 40°C . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, have also been used to achieve regioselective synthesis of structurally complex phosphonates with high yields (e.g., 1,4-regioisomers) .
How can spectroscopic techniques validate the structural integrity of synthesized phosphonate derivatives?
Basic Research Question
1D and 2D NMR (e.g., , , ) are critical for confirming regioselectivity and structural assignments. For instance, -NMR chemical shifts typically range between 20–30 ppm for diethyl phosphonate esters, with coupling constants () providing insights into electronic environments . X-ray crystallography further resolves stereochemical ambiguities, as demonstrated for derivatives like Diethyl {5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylaminomethyl}phosphonate, where symmetry codes and refinement parameters (SHELXS97/SHELXL97) were used to confirm molecular geometry .
What strategies address contradictory data in thermal stability studies of phosphonate-containing polymers?
Advanced Research Question
Contradictions in thermal stability data (e.g., TGA results) may arise from varying copolymer compositions. For styrenic polymers modified with P/N-containing monomers (e.g., DEAMP, DEpVBP), thermal degradation mechanisms depend on synergistic interactions between phosphonate and maleimide groups. Reproducibility requires strict control of monomer ratios (e.g., 1:1:1 styrene:DEAMP:MI) and polymerization conditions (e.g., solution polymerization at 70°C under nitrogen) . Cross-validation using differential scanning calorimetry (DSC) and cone calorimetry is recommended to resolve discrepancies.
How do reaction conditions influence the regioselectivity of phosphonate derivatives in click chemistry?
Advanced Research Question
Regioselectivity in click reactions (e.g., azide-alkyne cycloadditions) is sensitive to solvent polarity, catalyst loading, and temperature. For Diethyl [(4-{(1H-Benzo[d]imidazol-1-yl)methyl}-1H-1,2,3-triazol-1-yl)methyl]phosphonate, regioselective 1,4-adduct formation (>90% yield) was achieved using Cu(I) catalysts in THF at 25°C, while protic solvents (e.g., water) favor 1,5-regioisomers . Kinetic vs. thermodynamic control should be assessed via time-resolved -NMR or HPLC monitoring.
What analytical workflows are recommended for assessing environmental mobility of phosphonate compounds?
Advanced Research Question
Soil mobility can be predicted using the organic carbon partition coefficient (). For Diethyl ((diethanolamino)methyl)phosphonate, (estimated via log ) indicates high mobility, but pH-dependent protonation (p ≈ 5.6) may enhance adsorption in acidic soils . High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is advised for quantifying migration and degradation products in environmental matrices.
How can mechanistic studies differentiate between radical vs. ionic pathways in phosphonate synthesis?
Advanced Research Question
Radical trapping agents (e.g., TEMPO) and isotopic labeling (-HO) can elucidate reaction mechanisms. For α-aminophosphonates, the absence of TEMPO-adducts in ESR spectra supports an ionic pathway involving imine intermediates, while -labeling in Kabachnick-Fields reactions confirms nucleophilic attack by diethylphosphite . Computational methods (DFT) further validate transition states and activation energies.
What safety and regulatory considerations apply to phosphonates in food-contact materials?
Basic Research Question
Regulatory frameworks (e.g., EFSA) require toxicological profiling, including bacterial reverse mutation (Ames test) and in vitro micronucleus assays. For Diethyl [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, migration limits (<0.05 mg/kg in food simulants) and residual monomer thresholds (<1 ppm) must be verified via GC-MS . Neurotoxicity assessments of structural analogs are mandatory for risk extrapolation.
How do heterocyclic substituents (e.g., thiazole, benzimidazole) modulate the bioactivity of phosphonates?
Advanced Research Question
Thiazole and benzimidazole moieties enhance bioactivity via hydrogen bonding and π-π interactions. For this compound, the thiazole ring’s electron-withdrawing effects increase electrophilicity at the phosphorus center, potentiating enzyme inhibition (e.g., acetylcholinesterase). Structure-activity relationships (SAR) should be explored using in silico docking (AutoDock Vina) and comparative IC assays against truncated analogs .
What purification techniques optimize yields of phosphonate derivatives with labile functional groups?
Basic Research Question
Crystallization (e.g., hexane/ethyl acetate) and silica gel chromatography are standard for thermally stable phosphonates. For acid-sensitive derivatives (e.g., those with diazo groups), flash chromatography under neutral conditions (e.g., CHCl:MeOH 95:5) or size-exclusion chromatography (SEC) is preferred . Purity (>95%) should be confirmed via -NMR integration and HRMS (e.g., m/z 318.3041 for CHOP) .
How can phosphonate-functionalized polymers be tailored for flame-retardant applications?
Advanced Research Question
Copolymerizing styrene with P/N-monomers (e.g., DEAMP, ADEPMAE) at 5–10 wt% loading reduces peak heat release rates (pHRR) by 40–60% in cone calorimetry (ISO 5660). Phosphonate groups promote char formation via radical scavenging, while maleimide enhances crosslinking. Optimization requires balancing LOI (Limiting Oxygen Index) and mechanical properties via dynamic mechanical analysis (DMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
